molecular formula C10H13NO B11918469 Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone CAS No. 52838-48-9

Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone

Cat. No.: B11918469
CAS No.: 52838-48-9
M. Wt: 163.22 g/mol
InChI Key: QVRCVETWJHOPOD-UHFFFAOYSA-N
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Description

Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone: is a complex organic compound that combines the structural features of aziridine and norbornene. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity, while norbornene is a bicyclic hydrocarbon with a double bond, often used in polymer chemistry. The combination of these two moieties in a single molecule makes this compound an interesting subject for chemical research and industrial applications.

Properties

CAS No.

52838-48-9

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

aziridin-1-yl(2-bicyclo[2.2.1]hept-5-enyl)methanone

InChI

InChI=1S/C10H13NO/c12-10(11-3-4-11)9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2

InChI Key

QVRCVETWJHOPOD-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)C2CC3CC2C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone typically involves the reaction of norbornene derivatives with aziridine. One common method is the cycloaddition reaction between norbornene and aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the aziridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to open the aziridine ring.

Major Products Formed

    Oxidation: Oxaziridines and other nitrogen heterocycles.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines and alcohols.

Scientific Research Applications

Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound, particularly in the development of pharmaceuticals.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can interact with various molecular targets, including nucleophiles and electrophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides: These compounds share the norbornene structure and exhibit similar reactivity in chemical reactions.

    Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Another norbornene derivative used in various chemical applications.

Uniqueness

Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone is unique due to the presence of both aziridine and norbornene moieties in a single molecule. This combination imparts distinct reactivity and versatility, making it valuable in synthetic chemistry and industrial applications.

Biological Activity

Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone (CAS No. 52838-48-9) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological potential.

  • Molecular Formula : C10H13NO
  • Molecular Weight : 163.22 g/mol
  • Structural Features : The compound features an aziridine ring, which is known for its reactivity and potential as a pharmacophore in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anti-cancer agent, antimicrobial properties, and other pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing aziridine moieties exhibit significant anticancer activity. For instance, aziridine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and the inhibition of topoisomerases.

Case Study : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of aziridine-based compounds on human cancer cell lines. The results demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria due to the presence of the bicyclic system, which can enhance membrane permeability.

Research Findings : In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The aziridine ring can interact with DNA, leading to strand breaks and apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerHuman cancer cell linesLow micromolar range
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

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